molecular formula C20H18N2O4S2 B5033600 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B5033600
M. Wt: 414.5 g/mol
InChI Key: PUQOJMXGZPJJFK-UHFFFAOYSA-N
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Description

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole, also known as BDTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDTT has a unique structure that makes it suitable for use in many different research areas, including material science, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is not fully understood, but it is believed to involve the interaction of this compound with specific targets in cells, such as enzymes or receptors. This compound has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In material science, this compound has been shown to exhibit unique electronic and optical properties, making it suitable for use in electronic devices and sensors. In biochemistry, this compound has been shown to interact with metal ions and metalloproteins, leading to changes in their activity. In pharmacology, this compound has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole in lab experiments is its unique structure, which makes it suitable for use in various research areas. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole. In material science, this compound could be used to synthesize new organic materials with even more unique properties. In biochemistry, this compound could be used to design new metalloproteins with specific functions. In pharmacology, this compound could be further investigated as a potential anticancer agent, with a focus on determining its mechanism of action and optimizing its efficacy. Overall, this compound has great potential for use in various research areas, and its unique structure and properties make it an exciting compound for future research.

Synthesis Methods

The synthesis of 2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves the reaction of 2,5-dibromo-3,4-dimethoxythiophene with thiourea in the presence of a base. The reaction proceeds via a cyclization process, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole has been extensively researched for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the design of metalloproteins. In pharmacology, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

2,5-bis(3,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-23-13-7-5-11(9-15(13)25-3)17-21-19-20(27-17)22-18(28-19)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQOJMXGZPJJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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